Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

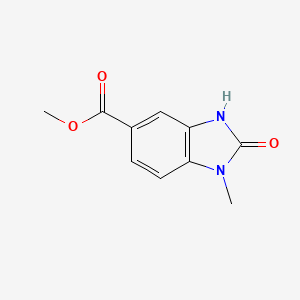

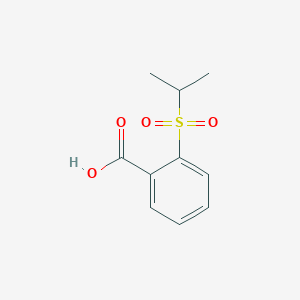

“Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate” is a synthetic compound that belongs to the class of quinoline derivatives . It has a CAS Number of 104179-54-6 and a molecular weight of 217.22 . The IUPAC name for this compound is methyl 3-hydroxy-2-methylquinoline-4-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO3/c1-7-11(14)10(12(15)16-2)8-5-3-4-6-9(8)13-7/h3-6,14H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.22 . Other specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Synthetic and Molecular Studies

Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a related compound, has been investigated for its potential in synthesizing combinatorial libraries through consecutive alkylation. The regioselectivity of this reaction and the potential for synthesizing potent inhibitors of Hepatitis B Virus replication have been highlighted (Kovalenko et al., 2020).

Mass Spectrometric Studies

The mass spectrometric behavior of bisubstituted isoquinolines, related to methyl 3-hydroxy-2-methylquinoline-4-carboxylate, has been studied. These compounds, as potential prolylhydroxylase inhibitor drug candidates, exhibit unique gas-phase formations of carboxylic acids upon collisional activation, contributing to the characterization of related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).

Synthesis of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate Derivatives

Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives have been synthesized from commercially available 2-aminobenzoic acids. This synthesis is part of a strategy to construct key arylquinolines involved in an HIV integrase project, demonstrating the compound's role in drug development (Jentsch et al., 2018).

Photoluminescence and Semiconductor Properties

The complex [Zn(CH3OH)4(MCA)2] with 3-hydroxy-2-methylquinoline-4-carboxylic acid has been synthesized. Its solid-state photoluminescence spectrum and narrow optical band gap indicate potential applications in materials science, particularly in the development of semiconductors and related technologies (Yi et al., 2019).

Antihypoxic Activity

The methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid was used in the synthesis of N-R-amides. These compounds demonstrated significant antihypoxic effects, indicating the potential for developing new treatments targeting hypoxia-related conditions (Ukrainets et al., 2014).

Propiedades

IUPAC Name |

methyl 3-hydroxy-2-methylquinoline-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-11(14)10(12(15)16-2)8-5-3-4-6-9(8)13-7/h3-6,14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHDNWZFADKDFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1324282.png)

![Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride](/img/structure/B1324283.png)

![(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1324285.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1324288.png)

![2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B1324296.png)

![3,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324301.png)

![8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1324302.png)